(2E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)ACRYLAMIDE
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Overview
Description
(2E)-3-(3,5-Dichloro-2-methoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acrylamide: is a synthetic organic compound that belongs to the class of acrylamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-dichloro-2-methoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichloro-2-methoxybenzaldehyde and 6-fluoro-1,3-benzothiazol-2-amine.
Condensation Reaction: The aldehyde group of 3,5-dichloro-2-methoxybenzaldehyde undergoes a condensation reaction with the amine group of 6-fluoro-1,3-benzothiazol-2-amine in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding imine intermediate.
Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3,5-dichloro-2-methoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-dichloro-2-methoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,5-Dichloro-2-methoxyphenyl)-N-(1,3-benzothiazol-2-yl)acrylamide: Lacks the fluorine atom, which may affect its chemical and biological properties.
(2E)-3-(3,5-Dichloro-2-methoxyphenyl)-N-(6-chloro-1,3-benzothiazol-2-yl)acrylamide:
Uniqueness
The presence of both dichloro and fluoro substituents in (2E)-3-(3,5-dichloro-2-methoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acrylamide imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(E)-3-(3,5-dichloro-2-methoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O2S/c1-24-16-9(6-10(18)7-12(16)19)2-5-15(23)22-17-21-13-4-3-11(20)8-14(13)25-17/h2-8H,1H3,(H,21,22,23)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREXCWYKIOTNTL-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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